Cas no 42838-98-2 (2-(1,3-thiazol-4-yl)propanenitrile)

2-(1,3-Thiazol-4-yl)propanenitrile is a heterocyclic nitrile compound featuring a thiazole moiety, which imparts unique reactivity and structural versatility. This intermediate is valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the thiazole ring and nitrile group allows for diverse functionalization, enabling applications in cross-coupling reactions, cyclizations, and nucleophilic additions. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for researchers. The compound’s well-defined structure ensures reproducibility in synthetic pathways, supporting its use in high-precision chemical synthesis.
2-(1,3-thiazol-4-yl)propanenitrile structure
42838-98-2 structure
Product Name:2-(1,3-thiazol-4-yl)propanenitrile
CAS No:42838-98-2
MF:C6H6N2S
MW:138.190239429474
CID:6132508
PubChem ID:54508624
Update Time:2025-06-13

2-(1,3-thiazol-4-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-thiazol-4-yl)propanenitrile
    • EN300-1851439
    • alpha-(4-thiazolyl)propionitrile
    • SCHEMBL11881906
    • 42838-98-2
    • YHNKJNUPMSHWJJ-UHFFFAOYSA-N
    • alpha-(4-thiazolyl)-propionitrile
    • Inchi: 1S/C6H6N2S/c1-5(2-7)6-3-9-4-8-6/h3-5H,1H3
    • InChI Key: YHNKJNUPMSHWJJ-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)C(C#N)C

Computed Properties

  • Exact Mass: 138.02516937g/mol
  • Monoisotopic Mass: 138.02516937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 64.9Ų

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Additional information on 2-(1,3-thiazol-4-yl)propanenitrile

Comprehensive Overview of 2-(1,3-Thiazol-4-yl)propanenitrile (CAS No. 42838-98-2): Properties, Applications, and Industry Trends

2-(1,3-Thiazol-4-yl)propanenitrile, identified by its CAS number 42838-98-2, is a specialized organic compound featuring a thiazole ring linked to a propanenitrile moiety. This structure grants it unique chemical properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and material science. With the growing demand for heterocyclic compounds in drug discovery, this molecule has garnered attention for its potential in designing bioactive molecules and small-molecule inhibitors.

Recent studies highlight the role of thiazole derivatives in addressing global challenges such as antimicrobial resistance (AMR) and cancer therapeutics. Researchers are exploring 2-(1,3-thiazol-4-yl)propanenitrile as a precursor for targeted therapies, aligning with trends in precision medicine. Its nitrile group also offers versatility in click chemistry applications, a hot topic in bioconjugation and drug delivery systems.

From an industrial perspective, the compound’s synthesis and scalability are critical. Manufacturers focus on green chemistry principles to optimize yield while minimizing environmental impact—a response to the sustainable chemistry movement. Analytical techniques like HPLC and NMR ensure high purity, meeting standards for GMP compliance in pharmaceutical applications.

In the context of AI-driven drug discovery, 2-(1,3-thiazol-4-yl)propanenitrile is frequently cited in cheminformatics databases. Its molecular descriptors are used to train machine learning models for predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This intersection of computational chemistry and experimental validation underscores its relevance in modern R&D pipelines.

The compound’s stability under various pH conditions and compatibility with catalytic reactions further expands its utility. For instance, it serves as a building block for covalent organic frameworks (COFs), a trending topic in nanotechnology for applications like gas storage and molecular separation.

As regulatory frameworks evolve, compliance with REACH and FDA guidelines remains paramount for commercial use. Suppliers emphasize batch-to-batch consistency and provide technical data sheets (TDS) to facilitate seamless integration into end-user formulations.

In summary, 2-(1,3-thiazol-4-yl)propanenitrile (CAS 42838-98-2) exemplifies the synergy between structural complexity and functional adaptability. Its applications span life sciences, advanced materials, and catalysis, reflecting broader shifts toward multifunctional compounds in industrial and academic research.

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